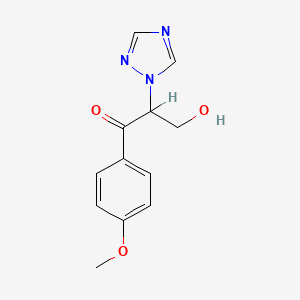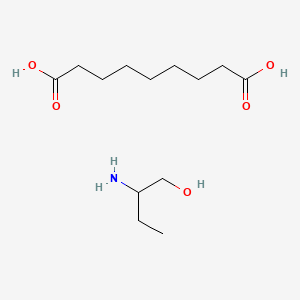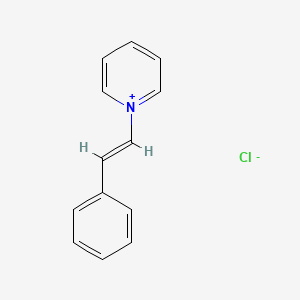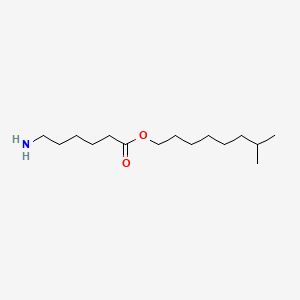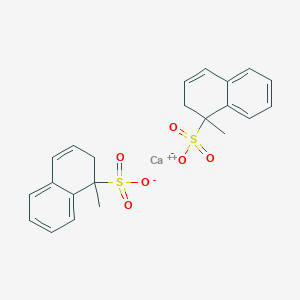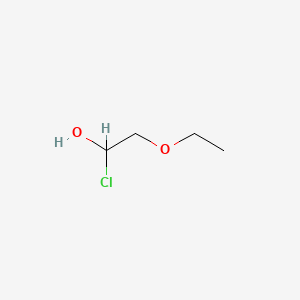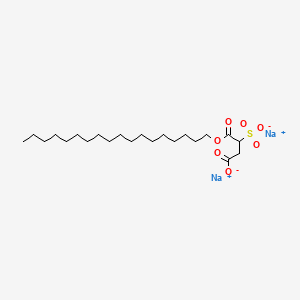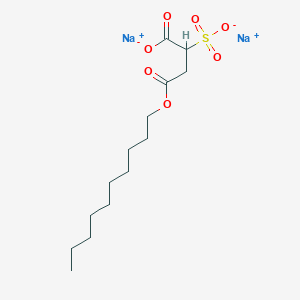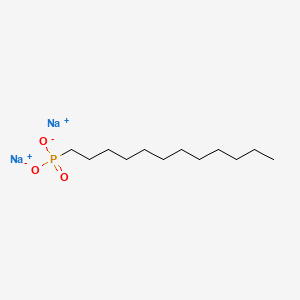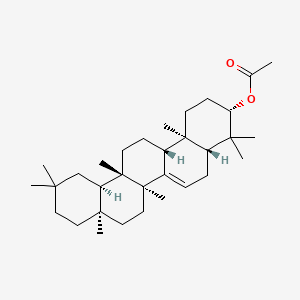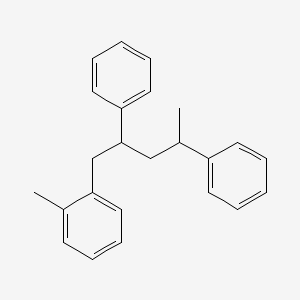
(1,3-Diphenylbutyl)-o-xylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,3-Diphenylbutyl)-o-xylene is an organic compound characterized by the presence of two phenyl groups attached to a butyl chain, which is further connected to an o-xylene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Diphenylbutyl)-o-xylene typically involves the reaction of o-xylene with 1,3-diphenylbutyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure high yield. The reaction mixture is usually refluxed in an inert solvent like tetrahydrofuran or dimethylformamide for several hours.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as palladium on carbon can also be employed to facilitate the coupling reaction between o-xylene and 1,3-diphenylbutyl bromide.
Chemical Reactions Analysis
Types of Reactions: (1,3-Diphenylbutyl)-o-xylene undergoes various chemical reactions, including:
Oxidation: The phenyl groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form the corresponding dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones and related derivatives.
Reduction: Dihydro derivatives of this compound.
Substitution: Halogenated derivatives and other substituted aromatic compounds.
Scientific Research Applications
(1,3-Diphenylbutyl)-o-xylene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism by which (1,3-Diphenylbutyl)-o-xylene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenyl groups can engage in π-π interactions with aromatic residues in proteins, while the butyl chain can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
(1,3-Diphenylbutyl)-p-xylene: Similar structure but with the xylene moiety in the para position.
(1,3-Diphenylbutyl)-m-xylene: Similar structure but with the xylene moiety in the meta position.
(1,3-Diphenylbutyl)-benzene: Lacks the xylene moiety but has a similar diphenylbutyl structure.
Uniqueness: (1,3-Diphenylbutyl)-o-xylene is unique due to the specific positioning of the xylene moiety, which can influence its reactivity and interactions with other molecules
Properties
CAS No. |
74921-47-4 |
|---|---|
Molecular Formula |
C24H26 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
1-(2,4-diphenylpentyl)-2-methylbenzene |
InChI |
InChI=1S/C24H26/c1-19-11-9-10-16-23(19)18-24(22-14-7-4-8-15-22)17-20(2)21-12-5-3-6-13-21/h3-16,20,24H,17-18H2,1-2H3 |
InChI Key |
CBSMTUWGOKTDIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CC(CC(C)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


